![molecular formula C15H12ClN3OS B2446069 2-((2-clorobencil)tio)-8-metil-4H-pirido[1,2-a][1,3,5]triazin-4-ona CAS No. 896336-87-1](/img/structure/B2446069.png)

2-((2-clorobencil)tio)-8-metil-4H-pirido[1,2-a][1,3,5]triazin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

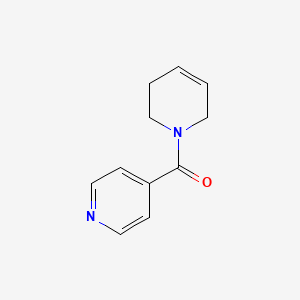

The compound “2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyridotriazine ring and a chlorophenyl group . It’s likely used in scientific research, given its unique structure.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as azolo[1,2,4]triazines, are synthesized through two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .Aplicaciones Científicas De Investigación

Propiedades Antitumorales

Las 1,3,5-triazinas han demostrado una actividad antitumoral significativa. Por ejemplo:

- Hexametilmelamina (HMM) (1) y 2-amino-4-morfolino-s-triazina (2) son agentes antitumorales utilizados clínicamente para tratar cánceres de pulmón, mama y ovario .

- Hidroximetilpentametilmelamina (HMPMM) (3) es un metabolito activo de HMM .

- 6-(Benciltio)-4-((3-clorobencil)tio)-1,3,5-triazin-2(1H)-ona ha sido identificado como un inhibidor de la topoisomerasa II .

Inhibición de la Aromatasa

Las 1,3,5-triazinas con una estructura general similar a 4 exhiben actividad inhibitoria de la aromatasa .

Potencial de Fármacos Mediado por Sideróforos

1,3,5-triazina 6: tiene un uso potencial como sideróforo, que juega un papel en la protección del hierro microbiano .

Antagonismo del Receptor del Factor Liberador de Corticotropina

- Estructura general 7 muestra una potente actividad antagonista del receptor 1 del factor liberador de corticotropina .

- Compuesto 9 también es un potente antagonista del receptor 1 del factor liberador de corticotropina .

Antagonismo de la Leucotrieno C4

Compuestos de tipo 8: exhiben una potente actividad contra la leucotrieno C4 (LTC4), proporcionando protección contra las lesiones gástricas inducidas por HCl.etanol .

Inhibición de Trypanosoma brucei

Sustrato 10: demuestra una buena actividad in vitro contra el parásito protozoo Trypanosoma brucei, el organismo causante de la Tripanosomiasis Africana Humana .

En resumen, las diversas aplicaciones de este compuesto abarcan propiedades antitumorales, inhibición de la aromatasa, potencial de fármacos mediado por sideróforos, antagonismo del receptor del factor liberador de corticotropina, antagonismo de la leucotrieno C4 e inhibición de protozoos. Los investigadores continúan explorando su potencial en estos campos, ¡convirtiéndolo en un área de estudio fascinante! 🌟 .

Mecanismo De Acción

Target of Action

It is known that similar s-triazine derivatives have been found to inhibit various enzymes such as topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, nadp±dependent isocitrate dehydrogenases, and cyclin-dependent kinases .

Mode of Action

S-triazine derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution . This interaction leads to changes in the function of the target enzymes, thereby affecting the cellular processes they regulate .

Biochemical Pathways

S-triazine derivatives are known to affect diverse signaling pathways through their inhibition of various enzymes . The downstream effects of these interactions can include changes in cell proliferation and other cellular processes .

Result of Action

S-triazine derivatives are known to have remarkable activity against a wide range of cancer cells .

Action Environment

Factors such as temperature can affect the rate of reactions involving similar compounds .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one are largely determined by its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit topoisomerase II, an enzyme responsible for adding supercoils to the DNA molecule . This interaction can significantly influence biochemical reactions within the cell.

Cellular Effects

The effects of 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one on cells are diverse and complex. Its interaction with topoisomerase II can influence cell function by altering DNA supercoiling, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Its inhibitory effect on topoisomerase II can lead to changes in gene expression, affecting the overall function of the cell .

Temporal Effects in Laboratory Settings

Given its inhibitory effects on topoisomerase II, it is plausible that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with topoisomerase II, it may be involved in DNA replication and transcription processes .

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEIGZLELHOPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446000.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)

![1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]](/img/structure/B2446003.png)

![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2446006.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2446007.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2446009.png)